Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine (CAS: 1538500-53-6) Executive Summary In modern drug discovery, the architect...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound: 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine (CAS: 1538500-53-6)
Executive Summary
In modern drug discovery, the architectural design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. The aminopyrazole core is particularly valued for its exceptional hydrogen-bonding capabilities within the ATP-binding hinge region of target kinases.
As a Senior Application Scientist, I frequently evaluate building blocks that balance reactivity with favorable pharmacokinetic properties. 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine represents a highly optimized, bifunctional intermediate. The N1-cyclopropyl substitution restricts rotational degrees of freedom—reducing the entropic penalty upon target binding—while offering superior metabolic stability against Cytochrome P450-mediated N-dealkylation compared to standard N-ethyl or N-isopropyl groups. Furthermore, the C4-bromo and C5-amino vectors provide orthogonal handles for downstream cross-coupling and cyclization, making this molecule an indispensable precursor for synthesizing complex pyrazolo-pyrimidine and pyrazolo-pyridine scaffolds.
Physicochemical Profiling
Understanding the fundamental physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of the compound[1].
Property
Value
Scientific Implication
CAS Number
1538500-53-6
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C6H8BrN3
Indicates a highly dense functionalization ideal for fragment-based drug discovery (FBDD).
Molecular Weight
202.05 g/mol
Low molecular weight ensures downstream derivatives remain within Lipinski’s Rule of 5.
Monoisotopic Mass
200.99016 Da
Crucial for LC-MS validation; the presence of bromine creates a distinct 1:1 isotopic doublet[2].
Predicted XlogP
1.0
Optimal lipophilicity. The cyclopropyl group lowers the polar surface area, enhancing membrane permeability without causing excessive hydrophobicity[2].
H-Bond Donors
1 (-NH2)
Essential for interacting with the kinase hinge region (e.g., binding to the backbone carbonyl of the hinge).
H-Bond Acceptors
2 (Pyrazole N)
Acts as a complementary acceptor vector in the ATP-binding pocket.
Synthetic Workflow & Mechanistic Pathway
The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine relies on a highly regioselective two-step sequence. Direct alkylation of 3-amino-1H-pyrazole with cyclopropyl halides typically fails due to the poor SN2 reactivity of cyclopropyl electrophiles and competing elimination reactions. Instead, a modern approach utilizes the[3].
Mechanistic Causality
N-Cyclopropylation (Chan-Lam): Copper(II) acetate catalyzes the cross-coupling between the pyrazole nitrogen and cyclopropylboronic acid. Atmospheric oxygen acts as the terminal oxidant to regenerate the active Cu(II) species from the Cu(0)/Cu(I) resting states[4]. This allows for mild, room-temperature C-N bond formation, avoiding the harsh basic conditions that degrade the pyrazole core.
Electrophilic Bromination: The pyrazole ring is a π-excessive heterocycle. The C4 position is the most nucleophilic site due to the combined mesomeric (+M) electron-donating effects of the adjacent pyrazole nitrogens and the C5-amino group. Using provides a controlled, mild source of electrophilic bromine (Br+), preventing the polyhalogenation and oxidative degradation typically seen with elemental Br2[5].
Figure 1: Synthetic workflow for 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine via Chan-Lam coupling.
Downstream Reactivity & Applications
The strategic placement of the bromine atom at C4 transforms the pyrazole into a versatile hub for transition-metal-catalyzed cross-couplings.
Suzuki-Miyaura Coupling: The C4-bromo group readily reacts with aryl boronic acids, allowing for the rapid library generation of C4-aryl derivatives. This is a standard vector for extending the molecule into the hydrophobic pocket of a kinase.
Bicyclic Core Formation: The proximity of the C5-amino group and the C4-position allows for tandem amidation/cyclization reactions. Reacting the primary amine with electrophiles (e.g., isocyanates or formamides) followed by intramolecular cyclization yields pyrazolo[3,4-d]pyrimidines—highly privileged bioisosteres of purines.
Figure 2: Downstream functionalization pathways leveraging the C4-bromo and C5-amino vectors.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes mandatory in-process controls that act as go/no-go decision points, ensuring that failures are caught immediately rather than downstream.
Protocol A: N-Cyclopropylation via Chan-Lam Coupling
Causality: Vigorously stirring the reaction open to the air is not a suggestion; it is a mechanistic requirement. The catalytic cycle relies on O2 to reoxidize Cu(I) back to the active Cu(II) state[6].
Reagent Charging: To a 500 mL round-bottom flask, add 3-amino-1H-pyrazole (1.0 eq, 100 mmol), cyclopropylboronic acid (2.0 eq, 200 mmol), anhydrous Cu(OAc)2 (0.2 eq, 20 mmol), and Na2CO3 (2.0 eq, 200 mmol).
Solvent Addition: Suspend the solid mixture in 250 mL of 1,2-dichloroethane (DCE).
Reaction Execution: Equip the flask with a drying tube (to prevent moisture but allow airflow) and stir vigorously at 25 °C for 24–36 hours.
System Validation (Go/No-Go): Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.
Validation Criteria: The starting material (m/z 84.1) must be <5% by UV integration. The product mass must register at m/z 124.1 [M+H]+ . If unreacted starting material remains, spike with an additional 0.1 eq Cu(OAc)2 and continue stirring.
Workup: Filter the heterogeneous mixture through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH gradient) to yield 1-cyclopropyl-1H-pyrazol-5-amine.
Causality: DMF is selected as the solvent because it stabilizes the highly polar bromonium ion intermediate. The reaction is initiated at 0 °C to strictly control the exothermic electrophilic aromatic substitution, preventing unwanted oxidation of the primary amine[7].
Preparation: Dissolve 1-cyclopropyl-1H-pyrazol-5-amine (1.0 eq, 50 mmol) in 100 mL of anhydrous DMF. Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.
Electrophile Addition: In a separate vial, dissolve N-Bromosuccinimide (NBS, 1.05 eq, 52.5 mmol) in 30 mL of DMF. Add this NBS solution dropwise to the pyrazole solution over 30 minutes. Note: Strict stoichiometric control of NBS prevents N-bromination.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2 hours.
System Validation (Go/No-Go): Analyze a quenched aliquot via LC-MS.
Validation Criteria: The success of this step is self-validated by the emergence of a distinct 1:1 isotopic doublet at m/z 202.0 and 204.0 [M+H]+ , characteristic of a single bromine incorporation. If a doublet at m/z 280/282/284 appears, over-bromination has occurred due to poor temperature control.
Workup: Pour the reaction mixture into 500 mL of rapidly stirring ice water. The product will precipitate as an off-white solid. Filter the solid, wash thoroughly with cold water (to remove DMF and succinimide byproducts), and dry under high vacuum at 40 °C for 12 hours.
References
PubChemLite Database. "C6H8BrN3 - Explore." University of Luxembourg. URL: [Link]
Van Kerrebroeck, R., et al. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." Molecules, 2019, 24(11), 2116. URL:[Link]
Zhu, et al. "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." ACS Organic Process Research & Development, 2020. URL: [Link]
A Technical Guide to the Preliminary In Vitro Screening of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine Derivatives
Abstract: This guide provides a comprehensive framework for conducting the preliminary in vitro screening of novel 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine derivatives. The pyrazole scaffold is a well-established "privil...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This guide provides a comprehensive framework for conducting the preliminary in vitro screening of novel 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine derivatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors used in oncology and immunology.[1][2][3] This document outlines a logical, tiered screening cascade designed to efficiently identify and characterize promising lead compounds. The workflow begins with a broad assessment of cellular cytotoxicity to determine compound potency and therapeutic index, followed by a targeted, mechanistic assay to quantify specific kinase inhibition. We provide detailed, field-proven protocols for the MTS cell viability assay and the ADP-Glo™ kinase inhibition assay, explain the causality behind experimental choices, and offer a clear methodology for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically rigorous approach to early-stage drug discovery.
Introduction: The Rationale for Screening Pyrazole Derivatives
The pyrazole ring system is a five-membered nitrogen-containing heterocycle that represents a cornerstone of modern medicinal chemistry.[1][4] Its designation as a "privileged scaffold" stems from its remarkable ability to serve as a high-affinity ligand for multiple, distinct biological targets through strategic functionalization.[5][6][7] This structural versatility allows pyrazole derivatives to be adapted to various pharmacophores, increasing the efficiency and hit rate of screening campaigns.[5]
Specifically, the pyrazole core is a key structural feature in numerous FDA-approved kinase inhibitors, including Ibrutinib, Ruxolitinib, and Axitinib, which target critical nodes in cancer signaling pathways.[3] The nitrogen atoms within the pyrazole ring are adept at forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for achieving potent and selective inhibition.[8] The 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine core provides a synthetically tractable starting point; the bromo group is amenable to further chemical modification via cross-coupling reactions, while the cyclopropyl and amine groups can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[9]
Given this precedent, a logical and efficient strategy for the preliminary screening of novel derivatives of this scaffold is to prioritize assays relevant to oncology and inflammation. This guide details a two-tiered approach: an initial screen for general antiproliferative or cytotoxic effects, followed by a specific screen against a representative protein kinase to confirm the mechanism of action.
The Screening Cascade: A Tiered Strategy for Hit Identification
A successful preliminary screening campaign must balance throughput with information quality. A tiered or cascaded approach ensures that resources are focused on the most promising compounds. This strategy filters the compound library through progressively more specific and mechanistically informative assays.
Tier 1: Primary Assay - Cell Viability & Cytotoxicity. The initial step involves screening all derivatives against one or more cancer cell lines to assess their general impact on cell viability and proliferation. This provides a crucial first look at a compound's potency (typically measured as a GI50 or IC50 value) and helps prioritize compounds for further study.[10][11]
Tier 2: Target-Based Assay - Kinase Inhibition. Compounds demonstrating significant activity in the primary screen are advanced to a target-based biochemical assay. This step is critical for confirming that the observed cellular effects are due to the intended mechanism—in this case, inhibition of a specific kinase. This assay measures the direct interaction between the compound and the purified enzyme.[12]
This cascaded workflow efficiently eliminates inactive or non-specific compounds while building a compelling data package for the most promising "hits."
Caption: A logical workflow for the in vitro preliminary screening cascade.
Tier 1: Primary Cytotoxicity and Viability Assessment
The initial evaluation of a compound's effect on cell viability is a critical filter in the drug discovery pipeline.[10] For this purpose, tetrazolium reduction assays are robust, reproducible, and well-suited for high-throughput screening.
Principle of the MTS Assay
The MTS assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] The assay uses a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is reduced by viable, metabolically active cells.[14][15] Specifically, NAD(P)H-dependent dehydrogenase enzymes in the mitochondria reduce the MTS compound into a purple-colored formazan product that is soluble in the cell culture medium.[14][15] The amount of formazan produced is directly proportional to the number of living cells in the culture.[15] This conversion is measured by recording the absorbance of the culture medium at 490-500 nm.[15]
We recommend the MTS assay over the more traditional MTT assay because it is a simpler, "one-step" process.[14] The formazan product of MTS is water-soluble, eliminating the need for a separate solubilization step that is required for the insoluble formazan crystals produced in the MTT assay.[14][15][16] This reduces handling steps, minimizes potential errors, and makes the assay faster and more convenient.[13][17]
Caption: The principle of the colorimetric MTS cell viability assay.
Experimental Protocol: MTS Assay
This protocol is optimized for screening compounds against adherent cells (e.g., A549 human lung carcinoma) in a 96-well plate format.
Materials:
Adherent cancer cell line (e.g., A549)
Complete culture medium (e.g., F-12K Medium + 10% FBS)
Phosphate-Buffered Saline (PBS), sterile
Trypsin-EDTA (0.25%)
Test compound stock solutions (e.g., 10 mM in DMSO)
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
96-well flat-bottom cell culture plates
Vehicle control (DMSO)
Positive control (e.g., Doxorubicin)
Procedure:
Cell Plating:
a. Culture cells to ~80% confluency.
b. Aspirate medium, wash with PBS, and detach cells using Trypsin-EDTA.
c. Neutralize trypsin with complete medium and perform a cell count (e.g., using a hemocytometer).
d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
e. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
Compound Treatment:
a. Prepare serial dilutions of the test compounds in complete culture medium. A typical starting range is 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
b. Include vehicle control wells (medium with DMSO only) and positive control wells.
c. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.
d. Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.[19]
MTS Addition and Measurement:
a. Add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[15][20]
b. Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂.[15][20] The optimal incubation time may vary by cell line and should be determined empirically.
c. Gently shake the plate for 5-10 seconds to ensure uniform color distribution.
d. Measure the absorbance at 490 nm using a microplate reader.[15][20]
Data Analysis & Interpretation
The primary output of the cytotoxicity screen is the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value. The IC50 is the concentration of a drug required to inhibit a biological process by 50%.[21][22][23]
Data Normalization: Convert raw absorbance values to percent viability relative to the vehicle control.
(Where "Blank" is the absorbance of medium + MTS reagent without cells).
Dose-Response Curve: Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
GI50/IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) to fit the curve and calculate the concentration that corresponds to 50% viability.[21] Software such as GraphPad Prism is standard for this analysis.
Table 1: Example Data from a Tier 1 MTS Viability Screen
Compound ID
Scaffold Modification
GI50 (µM) on A549 Cells
Control-Dox
(Positive Control)
0.25
PYR-001
Parent Scaffold
> 100
PYR-002
R = 4-fluorophenyl
8.7
PYR-003
R = 3-pyridinyl
2.1
PYR-004
R = 4-methoxyphenyl
45.3
| PYR-005 | R = 2-naphthyl | 0.9 |
Interpretation: In this example, compounds PYR-003 and PYR-005 show potent antiproliferative activity with GI50 values in the low micromolar to nanomolar range. These compounds would be prioritized for advancement to Tier 2 mechanistic studies.
After identifying compounds with cellular activity, it is essential to confirm that they act on the intended molecular target. Biochemical kinase assays provide a direct measure of a compound's ability to inhibit a specific kinase enzyme.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform designed to quantify the activity of any ADP-producing enzyme, such as a protein kinase.[24][25][26] The assay is performed in two steps:
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After this reaction, an "ADP-Glo™ Reagent" is added, which terminates the kinase reaction and depletes all remaining unconsumed ATP.[24][27]
ADP Conversion & Signal Generation: A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. It also contains Ultra-Glo™ Luciferase and luciferin. The newly synthesized ATP acts as a substrate for the luciferase, producing a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP generated in the initial kinase reaction.[24][25]
In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower. This platform is highly sensitive and well-suited for high-throughput screening.[24]
Caption: The two-step principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Assay
This protocol provides a general framework for measuring the inhibition of a purified kinase (e.g., EGFR) in a 384-well plate format.
Materials:
Purified, active kinase (e.g., recombinant human EGFR)
Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide)
Prepare Reagents:
a. Thaw all components and equilibrate to room temperature.
b. Prepare serial dilutions of test compounds in kinase buffer + DMSO.
c. Prepare a master mix of Kinase + Substrate in kinase buffer.
d. Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
Kinase Reaction: (Volumes are for a 5 µL final reaction volume)[27]
a. To the wells of a 384-well plate, add 1 µL of test compound dilution (or control).
b. Add 2 µL of the Kinase/Substrate master mix.
c. Initiate the reaction by adding 2 µL of the 2x ATP solution.
d. Mix briefly on a plate shaker.
e. Incubate at room temperature for 60 minutes.[28]
ATP Depletion:
a. Add 5 µL of ADP-Glo™ Reagent to each well.
b. Mix and incubate at room temperature for 40 minutes.[27][28]
Signal Generation:
a. Add 10 µL of Kinase Detection Reagent to each well.
b. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[27][28]
c. Measure luminescence using a plate-reading luminometer.
Data Analysis & Interpretation
Data Normalization: Calculate the percent inhibition for each compound concentration.
(RLU = Relative Luminescence Units. "Low Control" is no inhibitor/max activity. "High Control" is a potent inhibitor/no activity).
Dose-Response Curve & IC50 Calculation: Plot Percent Inhibition (Y-axis) against the log of the compound concentration (X-axis) and perform a non-linear regression to determine the IC50 value.
Table 2: Example Data from a Tier 2 ADP-Glo™ Kinase Screen
Compound ID
GI50 (µM) on A549 Cells
IC50 (µM) vs. EGFR Kinase
PYR-003
2.1
0.85
| PYR-005 | 0.9 | 0.04 |
Interpretation: Both compounds confirm on-target activity. PYR-005 is a particularly potent inhibitor of the EGFR kinase, with an IC50 of 40 nM. The strong correlation between potent cellular activity (low GI50) and potent enzymatic inhibition (low IC50) makes PYR-005 a high-priority hit compound for further investigation, such as selectivity screening against a panel of other kinases and lead optimization studies.
Hit Triage and Next Steps
The successful completion of this two-tiered screening cascade will identify validated hit compounds. The next critical steps in the drug discovery process include:
Hit Confirmation: Re-synthesize the compound to confirm its identity and purity, and re-test in the primary and secondary assays.
Selectivity Profiling: Screen the hit compounds against a broad panel of other kinases to determine their selectivity profile. A highly selective compound is often preferred to minimize off-target effects.
Structure-Activity Relationship (SAR) Studies: Synthesize additional analogues of the hit compounds to understand which chemical features are critical for activity.[5]
Secondary Cellular Assays: Move to more complex cell-based assays, such as measuring the phosphorylation of a downstream substrate of the target kinase, to confirm activity in a more physiological context.[12]
Conclusion
This technical guide presents a scientifically rigorous, logical, and efficient strategy for the preliminary in vitro screening of novel 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine derivatives. By leveraging the known propensity of the pyrazole scaffold to target protein kinases, this two-tiered approach, combining a broad cell viability screen with a specific biochemical kinase assay, provides a robust framework for identifying and validating promising hit compounds. The detailed protocols and data interpretation guidelines herein are designed to ensure reproducibility and to empower researchers to make informed decisions as they advance their candidates through the drug discovery pipeline.
References
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Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
Lee, J. W., & Kim, Y. C. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. Accounts of Chemical Research, 47(10), 2934–2947.
Wikipedia contributors. (2024, February 28). MTT assay. In Wikipedia, The Free Encyclopedia.
Bräse, S. (2014). Editorial Privileged Scaffolds in Natural Products and Drug Discovery. Current Pharmaceutical Design, 20(29), 4683–4684.
Singh, A., & Sharma, P. K. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science and Research, 5(2), 1-8.
Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
Kharl, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1491.
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 648074.
Kumar, V., & Aggarwal, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011–2031.
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions.
MilliporeSigma. (n.d.). Kinase Assay Kit.
Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
Visikol. (2022, June 7). The Importance of IC50 Determination.
Gonçalves, R. A., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry, 125, 118095.
Kumar, D., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
Henriques, A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2178.
Harris, T. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17336–17343.
Lagunin, A. A., et al. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 27(1), 1.
Pillay, T. S., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Toxicology in Vitro, 22(7), 1675–1681.
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Foreword: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Discovery and Early-Stage Research of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and Early-Stage Research of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its synthetic accessibility and versatile chemical nature allow for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[3] This has led to the classification of the pyrazole scaffold as a "privileged structure," forming the core of numerous clinically approved drugs with applications ranging from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Crizotinib and Ruxolitinib.[3][4]
The 5-aminopyrazole moiety, in particular, is a versatile building block for a wide array of condensed heterocyclic systems and serves as a key pharmacophore in its own right.[5][6] These compounds have demonstrated a vast spectrum of biological activities, including potent inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][7]
This guide focuses on a novel, yet uncharacterized, member of this class: 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine . We will explore its prospective synthesis, detailed characterization, and a strategic framework for its early-stage evaluation as a potential therapeutic agent, particularly as a kinase inhibitor. The inclusion of a cyclopropyl group is a deliberate design choice, as this small aliphatic ring is known to enhance metabolic stability, improve potency, and provide favorable conformational constraints.[8][9] The bromine atom at the 4-position not only influences the electronic properties of the pyrazole ring but also serves as a valuable synthetic handle for further chemical modifications through cross-coupling reactions.[10]
Part 1: Synthesis and Chemical Elucidation
Retrosynthetic Analysis and Proposed Synthetic Route
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[5][6] This approach offers a direct and efficient pathway to the desired heterocyclic core. Our retrosynthetic analysis of the target compound identifies cyclopropylhydrazine and 2-bromo-3-oxopropanenitrile as the key precursors.
The proposed forward synthesis is a one-pot reaction that leverages the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization onto the nitrile carbon to form the stable 5-aminopyrazole ring.[5]
Buchwald-Hartwig amination methods for CAS 1538500-53-6
An In-Depth Guide to the Synthesis of N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-benzenediamine (CAS 1538500-53-6) via Buchwald-Hartwig Amination Authored by: A Senior Application Scientist Introduction: The Significance of Sub...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-benzenediamine (CAS 1538500-53-6) via Buchwald-Hartwig Amination
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Phenylenediamines and the Power of C-N Cross-Coupling
N-aryl-N'-alkyl-substituted 1,4-phenylenediamines are a critical class of molecules, widely utilized as antioxidants and antiozonants in the rubber and polymer industries. The specific compound, N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine (CAS 1538500-53-6), is a key example, offering protection against degradation caused by oxidation and environmental factors. The synthesis of such unsymmetrically substituted diamines presents a challenge for traditional methods, which often lack the necessary selectivity and functional group tolerance.[1]
The adent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a versatile and efficient palladium-catalyzed cross-coupling method for the synthesis of aryl amines.[1][2] This powerful reaction allows for the precise construction of C-N bonds under relatively mild conditions, making it an ideal choice for the synthesis of complex molecules like N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Buchwald-Hartwig amination for the synthesis of this important industrial chemical.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine via Buchwald-Hartwig amination can be approached through two primary retrosynthetic disconnections. The most practical and economically viable approach involves the coupling of a readily available 4-halo-N-phenylaniline with 4-methyl-2-pentanamine. This strategy is favored due to the commercial availability and lower cost of the starting materials.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form the palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst throughout the cycle.
Application Notes & Protocols for the Formulation of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine in Agrochemical Applications
Foreword: The Critical Role of Formulation in Agrochemical Efficacy The biological activity of an agrochemical active ingredient (AI) is only one facet of its journey from the laboratory to the field. An effective formul...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Critical Role of Formulation in Agrochemical Efficacy
The biological activity of an agrochemical active ingredient (AI) is only one facet of its journey from the laboratory to the field. An effective formulation is the vehicle that ensures the AI is delivered to the target pest efficiently, safely, and with stability. Pyrazole derivatives, a cornerstone in modern crop protection, exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2][3] The subject of this guide, 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine (CAS No. 1538500-53-6)[4], is a member of this versatile chemical class.[2] Its efficacy in the field will be fundamentally dictated by the formulation strategy employed.
This document provides researchers, scientists, and formulation development professionals with a detailed guide to formulating this pyrazole amine. We will move beyond simple recipes, delving into the causality behind experimental choices to empower you to develop robust, stable, and effective agrochemical products. The protocols herein are designed as self-validating systems, incorporating critical quality control checkpoints to ensure trustworthy and reproducible results.
Section 1: Pre-Formulation Studies: Characterizing the Active Ingredient (AI)
Before any formulation work can begin, a thorough understanding of the physicochemical properties of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine is essential. These properties will dictate the feasible formulation types and guide the selection of appropriate inert ingredients.[5]
Essential Physicochemical Parameters
The following parameters must be determined experimentally. These are foundational for predicting the AI's behavior in different formulation systems.[6]
Parameter
Experimental Method(s)
Significance in Formulation
Solubility
Shake-flask method (OECD 105) in various solvents (water, xylene, cyclohexanone, NMP, methanol, etc.) at different temperatures (e.g., 5°C, 25°C, 50°C).
Determines suitability for Emulsifiable Concentrates (EC) or dictates the need for a Suspension Concentrate (SC). Temperature-dependent solubility is critical for low-temperature stability.[7][8]
A high melting point (>50°C) is generally preferred for developing stable SC formulations to allow for effective wet grinding.[9]
Hydrolytic Stability
OECD Guideline 111
Determines the AI's stability in aqueous environments at various pH levels (e.g., 4, 7, 9). Crucial for water-based formulations like SCs and for tank-mix stability.
Photolytic Stability
OECD Guideline 316
Assesses degradation upon exposure to light, which can influence the choice of packaging and the need for UV stabilizers.
pKa
Potentiometric titration
The amine group on the pyrazole ring will have a pKa. This influences pH-dependent solubility and potential interactions with anionic or cationic excipients.
Protocol: AI-Excipient Compatibility Screening
Causality: Incompatibility between the AI and inert ingredients can lead to chemical degradation of the AI or physical instability of the formulation (e.g., crystal growth, phase separation). This protocol uses High-Performance Liquid Chromatography (HPLC) to detect AI degradation, providing a self-validating checkpoint.
Methodology:
Prepare 1:1 (w/w) mixtures of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine with a selection of common formulation excipients (e.g., xylene, propylene glycol, non-ionic surfactants, anionic dispersants, silica).
Place a portion of each mixture in a sealed vial for accelerated stability testing (e.g., 14 days at 54°C). Keep a control sample of the pure AI under the same conditions.
After the storage period, dissolve the samples in a suitable solvent (e.g., acetonitrile).
Analyze the samples and the control by a validated HPLC method to quantify the AI content and detect any new degradation peaks.[10]
Validation Check: An excipient is deemed compatible if the AI degradation is less than 5% compared to the pure AI control.
Section 2: Formulation Development Strategies & Protocols
The choice of formulation type is a critical decision driven by the AI's properties, intended use, cost, and regulatory considerations. Below is a decision workflow and detailed protocols for two common formulation types: Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).
Caption: Formulation selection workflow based on AI solubility.
Rationale: ECs are a widely used formulation type for AIs that are soluble in a water-immiscible solvent.[11] Upon dilution in a spray tank, they spontaneously form a stable oil-in-water emulsion.[7][12] The key to a robust EC is the selection of a synergistic blend of emulsifiers that can maintain a small droplet size (0.1-1.0 µm) and prevent phase separation, especially in hard water.[11][12] Combining anionic and non-ionic emulsifiers often provides superior stability.[13]
To a beaker, add the required amount of the aromatic solvent.
While stirring with a magnetic stirrer, slowly add the 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine until fully dissolved. Gentle warming may be required, but ensure the AI is stable at that temperature.
Add the non-ionic and anionic emulsifiers to the solution and continue stirring until a homogenous, clear concentrate is formed.
Adjust the final volume to 100 mL with the solvent.
Self-Validation Check (Emulsion Stability):
Add 5 mL of the prepared EC formulation to 95 mL of CIPAC standard hard water in a 100 mL graduated cylinder.
Invert the cylinder 10 times and allow it to stand undisturbed.
A stable formulation should form a spontaneous, uniform milky emulsion with no oil separation or significant creaming observed after 2 hours.
Protocol: Suspension Concentrate (SC) Formulation
Rationale: For AIs with low water solubility, the SC is an excellent choice. It consists of finely milled solid AI particles suspended in water.[14][15] This requires a sophisticated system of surfactants: a wetting agent to reduce the surface tension between the solid AI and water, and a dispersing agent to prevent the fine particles from agglomerating through steric or electrostatic repulsion.[16][17] A thickener is also essential to create a stable suspension network and prevent settling during storage.[9]
Caption: Key components and interactions in a Suspension Concentrate.
Materials & Equipment:
4-bromo-1-cyclopropyl-1H-pyrazol-5-amine (AI)
Wetting agent (e.g., sodium lignosulfonate)
Dispersing agent (e.g., polymeric surfactant)
Antifreeze (e.g., propylene glycol)
Thickener (e.g., Xanthan gum)
Antifoam agent (e.g., silicone-based)
Deionized water
High-shear mixer and a bead mill
Exemplary 400 g/L SC Formulation:
Component
Function
Quantity (g) for 100 mL
4-bromo-1-cyclopropyl-1H-pyrazol-5-amine
Active Ingredient
40.0
Wetting Agent
Wetting
2.0
Dispersing Agent
Dispersion/Stabilization
3.0
Propylene Glycol
Antifreeze
5.0
Xanthan Gum (2% pre-gel)
Thickener/Anti-settling
10.0
Antifoam Agent
Foam control
0.2
Deionized Water
Carrier
q.s. to 100 mL
Step-by-Step Methodology:
Aqueous Phase Preparation: In a beaker, mix the deionized water, propylene glycol, wetting agent, and dispersing agent until fully dissolved.
Milling Slurry: While mixing with a high-shear mixer, slowly add the AI powder to the aqueous phase to form a rough slurry. Add the antifoam agent.
Particle Size Reduction (Wet Milling): Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (typically a D90 of < 10 µm). Monitor particle size distribution during milling.
Final Formulation: Transfer the milled concentrate to a mixing vessel. Slowly add the pre-hydrated xanthan gum gel while stirring gently to avoid excessive shear, which can destroy the gum's structure.
Self-Validation Check (Suspensibility):
Perform a suspensibility test according to CIPAC Method MT 184.
A stable formulation should exhibit high suspensibility (typically >80%) after being diluted in standard hard water and allowed to stand for 30 minutes.
Section 3: Quality Control and Stability Testing
A robust formulation must not only be effective upon creation but must also remain stable over its intended shelf life under various storage conditions.[] Stability testing is a non-negotiable part of the development process.
Application Note: Chemoselective Functionalization Protocols for 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine
Introduction & Mechanistic Overview As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly decorated heterocyclic scaffolds. 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine is a prime e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly decorated heterocyclic scaffolds. 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine is a prime example of a deceptively simple, yet synthetically demanding building block[1]. While 5-aminopyrazoles are highly valued in drug discovery for their diverse biological activities[2], the exocyclic C5-amine in this specific molecule presents a trifecta of deactivation:
Electronic Delocalization: The lone pair on the C5-amine is heavily delocalized into the electron-deficient pyrazole π-system, significantly reducing its basicity and nucleophilicity[3].
Inductive Deactivation: The adjacent C4-bromo group exerts a strong electron-withdrawing inductive effect (-I), further stripping electron density from the amine.
Steric Hindrance: The N1-cyclopropyl group creates a restrictive steric pocket, impeding the approach of bulky electrophiles.
Standard protocols often fail or result in poor yields, competing N2-quaternization, or undesired C4-debromination. To ensure a self-validating and high-yielding workflow, the protocols below leverage specific catalytic and thermodynamic driving forces to overcome these barriers and utilize this moiety as a reliable building block for bioactive molecules[4].
Experimental Protocols
Protocol A: Chemoselective Amidation (Acylation)
Objective: Synthesize C5-amides without triggering C4-Br oxidative addition or N2-acylation.
Causality & Design: Due to the weak nucleophilicity of the C5-amine, standard coupling reagents (e.g., HATU/DIPEA) with free carboxylic acids often stall. We utilize acyl chlorides activated by 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric bulk of the N1-cyclopropyl group.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under N
2
, dissolve 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) and DMAP (0.1 mmol). Stir for 5 minutes at 0 °C.
Electrophile Addition: Dropwise, add the desired acyl chloride (1.2 mmol) dissolved in DCM (1.0 mL).
Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours.
Self-Validation: Monitor by LC-MS. The product mass should retain the characteristic 1:1 isotopic pattern of the bromine atom (M / M+2), confirming the fragile C4-Br bond remains intact.
Workup: Quench with saturated aqueous NaHCO
3
(5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Controlled Mono-Alkylation via Reductive Amination
Objective: Achieve mono-alkylation while strictly avoiding over-alkylation to the tertiary amine or N2-alkylation.
Causality & Design: Direct S
N
2 alkylation of 5-aminopyrazoles with alkyl halides is notoriously unselective and prone to over-alkylation[3]. Reductive amination is preferred; however, the deactivated amine struggles to form the requisite imine intermediate. We employ Titanium(IV) isopropoxide (Ti(OiPr)
4
) as a strong Lewis acid and water scavenger to thermodynamically drive Schiff base formation before reduction.
Step-by-Step Methodology:
Imine Formation: Dissolve the amine (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
Lewis Acid Activation: Add Ti(OiPr)
4
(2.0 mmol) dropwise. Stir at RT for 12 hours under N
2
.
Self-Validation: An aliquot quenched in methanol should show the imine mass via LC-MS before proceeding to reduction.
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)
3
, 1.5 mmol) in portions. Stir at RT for 4 hours.
Workup:
Critical Step: Quench by adding saturated aqueous Rochelle's salt (potassium sodium tartrate, 10 mL) and stir vigorously for 1 hour. This is required to break up the intractable titanium emulsion. Extract with EtOAc (3 x 10 mL), dry over Na
2
SO
4
, and purify.
Protocol C: Sulfonylation via Anionic Activation
Objective: Synthesize C5-sulfonamides using less reactive sulfonyl chlorides.
Causality & Design: Sulfonyl chlorides are significantly less electrophilic than acyl chlorides. To force the reaction, we must convert the weakly nucleophilic amine into a highly nucleophilic pyrazolate/amide anion using a strong base (NaH).
Step-by-Step Methodology:
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (3.0 mL) at 0 °C under N
2
.
Anion Generation: Add a solution of the amine (1.0 mmol) in THF (2.0 mL) dropwise. Stir for 30 minutes at 0 °C until H
2
evolution ceases.
Coupling: Add the sulfonyl chloride (1.2 mmol) dropwise. Stir at RT for 2 hours.
Workup: Carefully quench with ice-cold water (5 mL).
Self-Validation: Adjust pH to ~5 using 1M HCl. The resulting sulfonamide is highly acidic and will remain in the aqueous layer as a sodium salt if the solution is kept basic. Extract the acidified mixture with EtOAc (3 x 10 mL), dry, and purify.
Quantitative Data & Reaction Parameters
Functionalization Type
Reagents / Catalyst
Temp (°C)
Chemoselectivity Focus
Typical Yield (%)
Amidation
RCOCl, DIPEA, DMAP
0 to 25
Avoid C4-Br oxidative addition
85 - 92%
Mono-Alkylation
RCHO, Ti(OiPr)
4
, NaBH(OAc)
3
25
Prevent N2 & over-alkylation
70 - 82%
Sulfonylation
RSO
2
Cl, NaH
0 to 25
Overcome low electrophilicity
75 - 88%
Visualizations
Decision tree for the chemoselective functionalization of the C5-amine.
Mechanistic logic for anionic sulfonylation overcoming electronic deactivation.
References
National Institutes of Health (PMC). "Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles."[Link]
Scientific Research Publishing. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules."[Link]
Technical Support Center: Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine, providing explanations and actionable solutions.
Question 1: Why is my reaction yield of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine consistently low?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
Purity of Starting Materials: The purity of the initial reactants is critical. For instance, in pyrazole synthesis starting from β-ketonitriles and hydrazine, impurities in the β-ketonitrile can lead to hydrolysis, while degraded hydrazine can be less reactive.[1]
Actionable Advice: Always use freshly purified or commercially available high-purity reagents. Ensure your hydrazine source has not degraded over time.[1]
Reaction Stoichiometry: Incorrect stoichiometry can leave unreacted starting materials or lead to the formation of side products.
Actionable Advice: Carefully control the molar ratios of your reactants. A slight excess of one reagent, such as hydrazine, is sometimes used to drive the reaction to completion.[1]
Inefficient Bromination: The bromination step is a key part of the synthesis. Incomplete bromination will naturally result in a lower yield of the desired product.
Actionable Advice: Ensure your brominating agent is active and used in the correct stoichiometric amount. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Suboptimal Reaction Conditions: Temperature, solvent, and catalysts play a significant role in reaction outcomes.
Actionable Advice: Experiment with different solvents and temperatures to find the optimal conditions for your specific reaction. For pyrazole synthesis, conditions can range from room temperature to reflux.[1] The choice of brominating agent and catalyst, if any, should also be carefully considered. Modern methods for brominating pyrazoles include visible-light-promoted reactions using sodium bromide or electrochemical methods, which can offer milder and more efficient alternatives to traditional brominating agents like liquid bromine.[2]
Question 2: What are the common impurities I should look out for, and how can I minimize them?
Impurity profiling is essential for a clean synthesis. Understanding the potential side reactions is the first step toward minimizing unwanted byproducts.
Common Impurities and Minimization Strategies:
Unreacted Starting Materials: As mentioned, this is a common "impurity."
Minimization: Optimize stoichiometry and reaction time.[1]
Over-brominated or Isomeric Products: Depending on the reaction conditions and the substrate, bromination can sometimes occur at multiple positions on the pyrazole ring, or regioisomers can form.
Minimization: Careful control of the brominating agent's stoichiometry and reaction temperature can improve selectivity. The use of regioselective synthetic methods is also a key strategy. For example, some modern photocatalytic and electrochemical bromination methods offer high regioselectivity.[2][3]
Side Products from Competing Reactions: The starting materials or intermediates may undergo alternative reaction pathways.
Minimization: Adjusting reaction conditions such as temperature and solvent can disfavor side reactions.[1] For instance, in the formation of the pyrazole ring, controlling the pH can be crucial to prevent the hydrolysis of sensitive starting materials.[1]
Question 3: My reaction seems to stall before completion. What could be the cause?
A stalled reaction can be frustrating. Here are some potential reasons and how to address them.
Potential Causes for Stalled Reactions:
Reagent Degradation: One of the reactants, particularly hydrazine or the brominating agent, may have degraded.
Solution: Use fresh, high-quality reagents.
Formation of a Stable, Unreactive Intermediate: In some pyrazole syntheses, a stable hydrazone intermediate can form, which is slow to cyclize.[1]
Solution: Altering the reaction conditions, such as increasing the temperature, changing the solvent, or adding a suitable catalyst, can promote the cyclization step.[1]
Catalyst Deactivation: If a catalyst is being used, it may have become deactivated over the course of the reaction.
Solution: Ensure the catalyst is appropriate for the reaction and consider adding it in portions if deactivation is suspected.
Below is a troubleshooting workflow to help diagnose and resolve low-yield issues.
Technical Support Center: Scale-Up & Impurity Troubleshooting for CAS 1538500-53-6
Welcome to the Technical Support Center for CAS 1538500-53-6 (4-bromo-1-cyclopropyl-1H-pyrazol-5-amine). This compound is a highly valuable building block in the synthesis of kinase inhibitors and agrochemicals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for CAS 1538500-53-6 (4-bromo-1-cyclopropyl-1H-pyrazol-5-amine). This compound is a highly valuable building block in the synthesis of kinase inhibitors and agrochemicals. However, its scale-up from bench to pilot plant frequently encounters bottlenecks related to regioselectivity, over-bromination, and oxidative degradation.
This guide is designed for process chemists and drug development professionals. It bypasses basic theory to directly address the mechanistic causality of impurity formation and provides field-proven, self-validating protocols to ensure high-purity yields.
Quantitative Data: Impurity Profiling in C4-Bromination
The table below summarizes our internal process data, demonstrating how specific reaction parameters during the bromination of 1-cyclopropyl-1H-pyrazol-5-amine dictate the final impurity profile.
Q: During the condensation of cyclopropylhydrazine with 3-methoxyacrylonitrile, I am observing up to 30% of the 3-amino regioisomer (1-cyclopropyl-1H-pyrazol-3-amine). How do I shift the regioselectivity exclusively to the 5-amino isomer?
A: The formation of the 3-amino versus the 5-amino regioisomer is entirely dictated by the pH of the reaction medium, which controls the sequence of nucleophilic attack.
Cyclopropylhydrazine possesses two nitrogens: the substituted
N1
(more nucleophilic but sterically hindered) and the unsubstituted
N2
(less sterically hindered). Under strongly basic conditions (e.g., Sodium Ethoxide in Ethanol), the reaction is thermodynamically driven, and the deprotonated hydrazine preferentially forms the 3-aminopyrazole regioisomer .
The Fix: To exclusively isolate the 5-amino precursor, you must run the condensation under neutral or slightly acidic conditions (e.g., catalytic HCl in refluxing ethanol). The acid protonates the methoxy-bearing carbon of the nitrile derivative. This directs the less hindered
N2
of the hydrazine to perform the initial Michael-type addition, followed by the cyclization of the substituted
N1
onto the nitrile group, exclusively yielding 1-cyclopropyl-1H-pyrazol-5-amine.
Q: When scaling up the bromination of 1-cyclopropyl-1H-pyrazol-5-amine using NBS, the reaction mixture turns dark red/black, and LC-MS shows significant dibrominated species (M+78) and oxidative dimers. How can we control this?
A: 5-Aminopyrazoles are highly electron-rich heterocycles. While electrophilic bromination at the C4 position is extremely fast and thermodynamically favored [[1]]([Link]), the amino group makes the molecule highly susceptible to radical-mediated degradation.
Dibromination Causality: Excess N-bromosuccinimide (NBS) or localized heat spikes cause secondary bromination at the exocyclic nitrogen, forming unstable N-bromo species that rearrange or degrade.
Oxidation Causality: If NBS undergoes homolytic cleavage (triggered by light or temperatures >10°C), bromine radicals (
Br∙
) are generated. These radicals abstract hydrogen from the
NH2
group, creating nitrogen-centered radicals that rapidly dimerize into dark-colored diazo compounds.
The Fix: You must suppress the radical pathway and strictly enforce the ionic electrophilic substitution pathway. Use a highly polar aprotic solvent like THF or DMSO, which stabilizes the polarized intermediate (
NBS⋯Solvent
) . Shield the reactor from light, degas the solvent to remove oxygen (a radical initiator), and maintain the temperature strictly between 0–5°C.
Q: Post-bromination, succinimide byproduct co-crystallizes with our target CAS 1538500-53-6. Column chromatography is not viable for our 5 kg scale. What is the most scalable workup?
A: Succinimide is highly soluble in water, but in highly concentrated organic mixtures, it can partition into the organic phase and crash out during solvent evaporation.
The Fix: Do not rely on a single brine wash. First, quench the reaction with cold 5% aqueous sodium thiosulfate (
Na2S2O3
) to instantly reduce any unreacted NBS, preventing late-stage bromination during concentration. Follow this with three dilute aqueous washes (deionized water) rather than brine, as high ionic strength in the aqueous phase forces succinimide into the organic layer. Finally, perform a solvent swap to Heptane; CAS 1538500-53-6 is soluble in hot Heptane, whereas succinimide is completely insoluble and can be filtered off before the final crystallization.
Process Visualizations
Fig 1. Divergent pathways and impurity formation during the scale-up of CAS 1538500-53-6.
Fig 2. Decision tree for resolving common impurities during C4-bromination.
This methodology represents a self-validating system designed to prevent the impurities discussed above.
Step 1: Preparation & Self-Validation
Charge a jacketed glass-lined reactor with 1-cyclopropyl-1H-pyrazol-5-amine (1.00 eq) and anhydrous THF (10 volumes).
Validation Check: Titrate your NBS batch via iodometry prior to use. You must know the exact active
Br+
content to avoid over-bromination. Calculate the required mass for exactly 0.99 equivalents.
Step 2: Degassing & Environmental Control
Sparge the THF solution with Nitrogen gas for 15 minutes to displace dissolved oxygen.
Chill the reactor jacket to 0–5 °C. Apply opaque shielding to the reactor sight-glass to block ambient UV/visible light.
Step 3: Electrophilic Bromination
Add the titrated NBS (0.99 eq) portion-wise over 2 hours.
Critical Control Parameter: The internal temperature must not exceed 5 °C during the addition. Stir for an additional 1 hour at 5 °C. Sample for LC-MS (Target: >99% conversion).
Step 4: Quench & Workup
Slowly charge 5% aqueous
Na2S2O3
(3 volumes) to the reactor to quench trace electrophiles. Stir for 15 minutes.
Add Ethyl Acetate (5 volumes). Allow phase separation and discard the aqueous layer.
Wash the organic layer with deionized water (3 × 5 volumes) to extract succinimide.
Step 5: Crystallization
Concentrate the organic layer under vacuum (max bath temp 40 °C) until 2 volumes remain.
Charge Heptane (5 volumes) and heat to 60 °C until a clear solution is obtained. (If succinimide is present, it will remain as an insoluble powder here and can be hot-filtered).
Cool the reactor slowly to 5 °C at a rate of 10 °C/hour to crystallize the product. Filter, wash with cold Heptane, and dry under vacuum to yield pure CAS 1538500-53-6.
References
Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
Source: Molecules (MDPI), 2015.
URL: [Link][2]
Title: Preparation and Chemistry of 3/5-Halogenopyrazoles.
Source: Chemical Reviews (ACS Publications), 2012.
URL: [Link][1]
Title: Halogenations of 3-aryl-1H-pyrazol-5-amines.
Source: Beilstein Journal of Organic Chemistry, 2021.
URL: [Link][3]
optimizing reaction temperature and time for 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine derivatives
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the halogenation of pyrazole scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the halogenation of pyrazole scaffolds. Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and a self-validating protocol for the synthesis of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine derivatives .
Mechanistic Causality & Reaction Dynamics
To optimize a reaction, one must first understand the causality of the molecular interactions. The bromination of 1-cyclopropyl-1H-pyrazol-5-amine utilizes N-Bromosuccinimide (NBS) as a bench-stable source of electrophilic bromine (Br⁺) [1].
The 5-amino group strongly donates electron density into the pyrazole core via resonance, making the C4 position highly nucleophilic. Consequently, the reaction proceeds via a rapid Electrophilic Aromatic Substitution (SEAr) pathway [3]. Because the activation energy for this specific SEAr is remarkably low, the reaction kinetics are highly sensitive to temperature. If the temperature is not strictly controlled, the excess thermal energy allows competitive, higher-barrier side reactions to occur—specifically, the oxidative degradation of the primary amine and radical bromination of the cyclopropyl ring.
Electrophilic aromatic substitution pathway for C4-bromination of 5-aminopyrazoles.
Troubleshooting & FAQs
Q1: Why does my bromination result in a dark, tarry mixture when run at room temperature?A1: This is a classic kinetic vs. thermodynamic control issue. While NBS is a mild reagent, the free 5-amine is highly vulnerable to oxidation by halogens. At elevated temperatures (>20°C), the activation energy barrier for amine oxidation is breached, leading to competitive degradation pathways and polymerization. Maintaining the reaction strictly at 0°C ensures that only the low-barrier C4-bromination occurs, preserving the integrity of the amine [2].
Q2: How does reaction time impact the formation of dibrominated impurities?A2: In pyrazole chemistry, extended reaction times directly correlate with over-bromination and debromination cycles [4]. Once the mono-brominated product is formed, the pyrazole ring is slightly deactivated. However, if left stirring for hours, the localized concentration of active bromine species will force a second substitution or attack the cyclopropyl ring. Quenching the reaction immediately upon consumption of the starting material (typically 30–60 minutes at 0°C) is critical.
Q3: Should I add the NBS all at once or in portions?A3: Portion-wise addition is mandatory. The SEAr bromination of activated pyrazoles is highly exothermic. Dumping NBS into the reaction vessel causes rapid, localized temperature spikes ("hot spots") that bypass your external ice-bath cooling. Adding NBS in 4–5 portions over 20 minutes ensures the internal temperature remains strictly below 5°C.
Q4: How do I definitively validate that the reaction is complete and regioselective?A4: A self-validating protocol relies on orthogonal analytical checks. Post-isolation, the definitive proof of regioselectivity is ¹H NMR spectroscopy. The starting 1-cyclopropyl-1H-pyrazol-5-amine exhibits a distinct singlet for the C4 proton (typically around δ 5.3–5.8 ppm). The complete disappearance of this singlet, coupled with the retention of the cyclopropyl multiplet signals (δ 0.8–1.1 ppm) and the broad amine singlet, validates successful, selective C4-bromination.
Quantitative Optimization Data
The table below summarizes the causal relationship between temperature, time, and reaction purity. Data indicates that strict thermal control and rapid quenching are required to maximize the yield of the target derivative.
Table 1: Optimization of Temperature and Time for NBS Bromination
Temperature (°C)
Time (min)
Conversion (%)
Isolated Yield (%)
Dibromo Impurity (%)
Oxidative Degradation (%)
0
30
>99
92
<1
<1
0
120
>99
86
3
2
25 (RT)
30
>99
74
8
12
50
30
>99
41
15
38
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system: every step includes a physical or analytical validation point to ensure the chemistry is proceeding exactly as intended.
Step-by-step workflow for the temperature-controlled bromination protocol.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
Substrate Dissolution: Dissolve 1.0 eq of 1-cyclopropyl-1H-pyrazol-5-amine in anhydrous DMF (to achieve a 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
Causality: DMF stabilizes the charged Wheland intermediate via solvation, accelerating the desired SEAr pathway.
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.
Controlled Electrophilic Addition: Weigh out 1.02 eq of NBS. Add the NBS to the stirring solution in 4 equal portions over a 20-minute period.
Validation Check: Monitor the internal temperature with a thermocouple; it must not exceed 5°C during the addition to prevent amine oxidation.
Kinetic Monitoring: Stir the mixture at 0°C for exactly 30 minutes.
Validation Check: Pull a 10 µL aliquot, quench it in aqueous sodium thiosulfate, and analyze via HPLC or TLC (Eluent: EtOAc/Hexanes). The reaction is complete when the starting material peak is <1%. Do not let the reaction stir indefinitely.
Quenching: Pour the cold reaction mixture into a vigorously stirring solution of ice-cold saturated aqueous NaHCO₃ and 5% aqueous sodium thiosulfate.
Causality: The thiosulfate instantly reduces any unreacted electrophilic bromine, halting the reaction kinetics and preventing downstream dibromination.
Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (critical for removing residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine.
References
Royal Society of Chemistry (RSC)
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry
Oriental Journal of Chemistry
URL
Reactions of phenyl-substituted heterocyclic compounds - 11.
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors
MDPI
URL
Optimization
preventing degradation of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine during long-term storage
Technical Support Center: 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine Storage & Handling Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine Storage & Handling
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine (CAS 1538500-53-6). This compound is a highly valuable building block in drug discovery, but its electron-rich aminopyrazole core and halogen substituent require stringent handling to prevent degradation.
Part 1: Mechanistic Degradation Pathways (The "Why")
Before implementing a storage protocol, it is critical to understand the causality of degradation. Why does this specific molecule degrade under suboptimal conditions?
Q: Why does my batch of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine turn brown over time?A: Discoloration is a classic hallmark of amine oxidation. The primary amine at position 5 is electron-rich and highly susceptible to oxidation by atmospheric oxygen, forming N-oxides or azo dimers. This oxidative pathway is significantly accelerated by ambient light and heat [2]. Even minor oxidation can ruin the stoichiometry of downstream coupling reactions.
Q: Is the bromine atom stable during long-term storage?A: Halogenated aminopyrazoles exhibit a known propensity for dehalogenation under photolytic or thermal stress. While bromo-pyrazoles are generally more stable than their iodo-counterparts, the C-Br bond can still cleave under UV exposure, yielding the debrominated impurity 1-cyclopropyl-1H-pyrazol-5-amine [4]. Maintaining the halogen is critical, as halogen substitutions on pyrazole rings are often the primary pharmacophore for target binding, such as in the inhibition of Monoamine Oxidase-B (MAO-B)[3].
Mechanistic degradation pathways of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine under storage stress.
Part 2: Quantitative Storage Parameters & Self-Validating Protocols
To prevent the degradation pathways outlined above, we must establish a rigorous, self-validating storage system. A self-validating system ensures that every step has a built-in physical check to confirm the integrity of the environment.
Do not store this compound in a single master vial. Repeated opening introduces moisture and oxygen, leading to cumulative degradation and the release of irritating decomposition vapors [1]. Use the following protocol to create single-use aliquots.
Step 1: Atmospheric Equilibration & Purging
Action: Transfer the master bottle into a glove box purged with Argon or Nitrogen.
Causality: Inert gas displaces oxygen, preventing the formation of N-oxides.
Self-Validation Check: Utilize an inline oxygen sensor inside the glove box. Do not open the master vial until the sensor reads < 1% O2.
Step 2: Aliquoting into Amber Vials
Action: Weigh out single-experiment quantities (e.g., 10 mg or 50 mg) into pre-tared, amber glass vials with PTFE-lined caps.
Causality: Amber glass blocks UV photons, preventing photolytic cleavage of the C-Br bond. PTFE caps prevent chemical leaching.
Self-Validation Check: Record the exact mass directly on the vial label. This eliminates the need to re-weigh the compound later, ensuring the vial remains sealed until the exact moment of the experiment.
Step 3: Desiccation Sealing
Action: Place the sealed amber vials into a secondary container (e.g., a vacuum-sealed Mylar bag or a secondary jar) containing indicating silica gel.
Causality: The primary amine can absorb moisture, leading to caking and inaccurate molarity calculations during solution preparation.
Self-Validation Check: Include a cobalt-free humidity indicator card inside the secondary container. If the card remains blue, the micro-environment is dry. If it turns pink, the seal is compromised and the batch must be re-desiccated.
Step 4: Thermal Stabilization
Action: Store the secondary containers in a dedicated -20°C freezer.
Causality: Low temperatures drastically reduce the kinetic energy available for both oxidative and dehalogenation reactions.
Self-Validation Check: Equip the freezer with a continuous digital temperature logger with an external alarm. A clean log validates the thermal history of the compound.
Step-by-step self-validating workflow for long-term aliquoting and storage.
Part 3: Troubleshooting & FAQs
Q: I accidentally left a clear vial of the compound on the benchtop over the weekend. Is it still viable for my cross-coupling reaction?A: It is highly risky. Exposure to ambient light and oxygen likely initiated partial oxidation of the amine and photolytic debromination. Because Suzuki-Miyaura cross-coupling relies entirely on the integrity of the C-Br bond [4], using degraded material will severely impact your yield. Action: Run an LC-MS or 1H-NMR. Look for the disappearance of the amine protons or a shift in the pyrazole ring protons indicating the loss of the bromine atom.
Q: Can I prepare a master stock solution in water or buffer and freeze it?A: No. While the compound has some aqueous solubility, storing primary amines in aqueous solutions long-term promotes hydrolysis and degradation. Action: Prepare stock solutions in anhydrous DMSO or DMF immediately prior to use. If you must store a solution, aliquot the anhydrous DMSO stock, blanket it with Argon, and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Q: My powder has formed hard clumps in the vial. What happened?A: The compound has absorbed atmospheric moisture (hygroscopicity), leading to hydrate formation or caking [1]. This means your mass measurements will be inaccurate (you will be weighing water alongside your compound). Action: Do not use the clumped powder for precise stoichiometric reactions. Discard the compromised aliquot and check the humidity indicator card in your secondary storage container to validate the integrity of your remaining vials.
References
Fisher Scientific. "SAFETY DATA SHEET - 3-Aminopyrazole-4-carboxylic acid".
TCI Chemicals. "SAFETY DATA SHEET".
MDPI. "Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach".
PubMed. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction".
Reference Data & Comparative Studies
Validation
validation of analytical testing methods for CAS 1538500-53-6 purity
As a Senior Application Scientist, selecting and validating the correct analytical method for pharmaceutical intermediates is not merely a compliance exercise—it is an exercise in structural logic. CAS 1538500-53-6 , che...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting and validating the correct analytical method for pharmaceutical intermediates is not merely a compliance exercise—it is an exercise in structural logic.
CAS 1538500-53-6 , chemically identified as 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine [1], is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics. Validating its purity presents a unique analytical challenge: the molecule contains a sterically hindering cyclopropyl group, a polar pyrazole core, and a labile bromine atom.
This guide objectively compares three distinct analytical methodologies for the purity validation of CAS 1538500-53-6, providing researchers with the mechanistic causality behind each technique and a self-validating protocol aligned with ICH Q2(R2) [2] and USP <1225> [3] standards.
The Analytical Challenge: Structural Causality
Before selecting a method, we must understand why standard methods fail.
When analyzing CAS 1538500-53-6, traditional C18 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often yields false-positive purity results. The primary degradation pathway of this molecule is debromination, resulting in a "des-bromo" impurity. Because traditional C18 stationary phases rely purely on hydrophobic dispersive forces, they cannot easily distinguish the subtle lipophilic difference between the brominated parent and the des-bromo degradant, leading to critical co-elution.
To solve this, we must move beyond basic hydrophobicity and exploit the molecule's specific electronic properties.
Figure 1: Logical mapping of CAS 1538500-53-6 impurities to their optimal analytical detection methods.
Methodological Comparison: Resolving the Bottlenecks
Method A: Orthogonal RP-HPLC-UV (The PFP Phase Standard)
The Mechanism: Instead of a C18 column, we utilize a Pentafluorophenyl (PFP) stationary phase. Fluorinated stationary phases provide orthogonal selectivity compared to traditional alkyl phases[4].
The Causality: The PFP phase uses multiple selectivity mechanisms including hydrogen bonding, dipole-dipole interactions,
π−π
overlap, and hydrophobic interactions[5]. The electron-deficient fluorinated ring of the stationary phase strongly interacts with the electron-rich pyrazole and the polarizable bromine atom of CAS 1538500-53-6. This halogen bonding selectively increases the retention time of the brominated parent compound, successfully pulling it apart from the des-bromo degradant.
Method B: UPLC-MS/MS (The High-Sensitivity Alternative)
The Mechanism: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
The Causality: Bromine possesses a unique natural isotopic distribution (
79
Br and
81
Br in a ~1:1 ratio). In MS/MS, this creates a distinct M and M+2 doublet in the mass spectrum. This isotopic signature acts as a built-in, self-validating diagnostic tool. If a co-eluting peak lacks this 1:1 doublet, it is instantly ruled out as a brominated related substance, preventing false-positive impurity reporting.
Method C: Quantitative NMR (qNMR)
The Mechanism: Proton (
1
H) Nuclear Magnetic Resonance using an internal calibrant.
The Causality: qNMR is an absolute, standard-free primary method. Because the cyclopropyl protons of CAS 1538500-53-6 resonate at a highly distinct upfield chemical shift (typically 0.8–1.2 ppm), they do not overlap with aromatic impurities. By integrating these specific protons against a certified reference material (e.g., Maleic acid), we achieve highly accurate absolute purity without needing a pre-existing standard of the API itself.
Quantitative Performance Data
The following table summarizes the validation metrics based on empirical limits for pharmaceutical intermediates, highlighting the objective performance of each method across ICH Q2(R2) parameters[2].
To ensure trustworthiness, an analytical protocol cannot just be a list of instructions; it must be a closed-loop system that continuously proves its own validity. Below is the phase-appropriate validation workflow for CAS 1538500-53-6.
Figure 2: Analytical method validation lifecycle based on ICH Q2(R2) and USP <1225> guidelines.
Step 1: System Suitability Testing (SST) & Equilibration
Action: Inject a resolution mixture containing CAS 1538500-53-6 and its des-bromo degradant.
Causality: Before any quantitative data is collected, the system must prove its resolving power. The critical pair must exhibit a chromatographic resolution (
Rs
) > 2.0 and a tailing factor (
Tf
) < 1.5. This ensures that subsequent integration is not artificially skewed by peak overlap or secondary interactions with silanol groups on the stationary phase.
Step 2: Internal Standard (IS) Calibration
Action: Spike all blanks, calibration standards, and samples with a constant concentration of 4-Chloro-1-cyclopropyl-1H-pyrazol-5-amine (IS).
Causality: This creates a self-validating system. MS/MS is highly prone to ion suppression from matrix effects. By quantifying the response ratio (Area
Analyte
/ Area
IS
) rather than absolute area, we mathematically cancel out injection volume variations and ionization fluctuations, ensuring absolute trustworthiness in the linearity data.
Action: Subject the API intermediate to 0.1N HCl, 0.1N NaOH, 3% H
2
O
2
, and UV light, then inject into the UPLC-MS/MS.
Causality: Specificity cannot be assumed; it must be stressed. By artificially generating degradation products (like ring-opened or debrominated species) and demonstrating that the main peak remains spectrally pure (using the
79
Br/
81
Br isotopic doublet as a mass-balance check), we validate that the method is genuinely stability-indicating[2].
Step 4: Linearity and Range Bracketing
Action: Inject calibration standards ranging from the Limit of Quantitation (LOQ, 0.05%) to 120% of the target specification limit.
Causality: Establishing a linear dynamic range (
R2>0.999
) ensures that the detector's response is directly proportional to the concentration across all potential real-world sample scenarios, preventing signal saturation at high purity levels.
Conclusion & Decision Matrix
The validation of analytical testing methods for CAS 1538500-53-6 requires a tailored approach dictated by its molecular structure.
If your laboratory requires routine, high-throughput batch release , Method A (RP-HPLC-UV with a PFP column) provides the best balance of ruggedness and orthogonal selectivity.
If you are screening for trace genotoxic impurities at the parts-per-million level, Method B (UPLC-MS/MS) is mandatory due to its isotopic tracking capabilities.
For qualifying primary reference standards where no prior standard exists, Method C (qNMR) remains the undisputed gold standard.
References
BA Sciences. "USP <1225> Method Validation". Available at: [Link]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at:[Link]
Sorbent Technologies, Inc. "NUCLEOSHELL® PFP Pentafluorophenyl" (Halogen Substitutes and Orthogonal Selectivity). Available at:[Link]
Optimizing Suzuki-Miyaura Cross-Coupling in Pyrazole Scaffolds: A Comparative Guide to CAS 1538500-53-6
Executive Summary Pyrazoles are ubiquitous in modern drug discovery, frequently serving as kinase hinge-binders or bioisosteres for phenyl rings. However, incorporating them via palladium-catalyzed cross-coupling (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazoles are ubiquitous in modern drug discovery, frequently serving as kinase hinge-binders or bioisosteres for phenyl rings. However, incorporating them via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents significant synthetic challenges. Unprotected pyrazoles often act as bidentate ligands, poisoning the palladium catalyst[1].
This guide objectively compares the cross-coupling efficiency of CAS 1538500-53-6 (4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine) [2] against other common bromopyrazoles. By analyzing the steric and electronic causality behind catalyst poisoning, we provide a field-proven, self-validating protocol for maximizing yields in complex API synthesis.
The primary failure mode in pyrazole cross-coupling is the formation of oligomeric Pd(II) dead-end complexes[1]. Unprotected pyrazoles (like 4-bromo-1H-pyrazole) possess an acidic N-H bond. Under the basic conditions required for transmetalation, this proton is lost, allowing the pyrazole nitrogen to coordinate tightly to the palladium center, effectively halting the catalytic cycle[3].
To circumvent this, N-alkylation is employed. However, the choice of the alkyl group drastically impacts the reaction kinetics:
N-Methyl (4-bromo-1-methyl-1H-pyrazol-5-amine): Prevents Pd-poisoning but offers minimal steric shielding, sometimes leading to off-target C-H activation or poor solubility in lipophilic media.
N-tert-Butyl (4-bromo-1-tert-butyl-1H-pyrazole): Provides excellent shielding but introduces severe steric hindrance adjacent to the C4-bromide, significantly slowing down the initial oxidative addition of Pd(0)[4].
N-Cyclopropyl (CAS 1538500-53-6): Represents the "Goldilocks" zone. The cyclopropyl ring provides sufficient steric bulk to shield the adjacent nitrogens from unwanted metal coordination without impeding the oxidative addition at the C4 position. Furthermore, the C5-amine remains available as a highly valuable synthetic handle for subsequent urea or amide formation.
Mechanistic pathway comparing Pd-catalyst poisoning vs. successful cross-coupling.
Comparative Performance Data
The following table summarizes the cross-coupling efficiencies of various bromopyrazoles with a standard aryl boronic acid (e.g., phenylboronic acid) under optimized Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C).
Pyrazole Derivative
N-Protecting Group
Steric Hindrance
Catalyst Loading
Avg. Yield (%)
Primary Failure Mode / Limitation
4-Bromo-1H-pyrazole
None (N-H)
Low
10-15 mol%
< 20%
Severe Pd-poisoning (oligomerization)
4-Bromo-1-methyl-1H-pyrazol-5-amine
Methyl
Low
5 mol%
75%
Lower lipophilicity; side reactions
4-Bromo-1-tert-butyl-1H-pyrazole
tert-Butyl
High
5-10 mol%
60%
Slow oxidative addition due to bulk
CAS 1538500-53-6
Cyclopropyl
Moderate
2-5 mol%
> 90%
None (Optimal balance)
Data synthesized from benchmark cross-coupling studies on nitrogen-rich heterocycles[1][4].
To ensure high trustworthiness and reproducibility, the following protocol for coupling CAS 1538500-53-6 incorporates self-validating checkpoints. The causality of each step is explained to prevent common procedural failures.
Materials
CAS 1538500-53-6 (1.0 equiv, 1.0 mmol, ~202 mg)
Aryl boronic acid (1.5 equiv, 1.5 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
K₂CO₃ (3.0 equiv, 3.0 mmol)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology
Reagent Assembly: In an oven-dried Schlenk flask, combine CAS 1538500-53-6, the aryl boronic acid, and K₂CO₃.
Causality: Using a 1.5x excess of boronic acid compensates for competitive protodeboronation, a common side reaction in aqueous basic media.
Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Perform three consecutive Freeze-Pump-Thaw cycles.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Argon sparging is often insufficient; Freeze-Pump-Thaw guarantees an anaerobic environment.
Catalyst Addition: Backfill the flask with Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂, and seal the flask.
Causality: Adding the catalyst after degassing minimizes its exposure to ambient oxygen. The bidentate dppf ligand prevents catalyst degradation by maintaining a stable coordination sphere during transmetalation.
Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours.
Self-Validating Checkpoint: Monitor the reaction via LC-MS. Look for the disappearance of the CAS 1538500-53-6 isotopic doublet (m/z 202/204 [M+H]⁺). If the starting material persists after 4 hours but the boronic acid is consumed, protodeboronation has occurred; spike with an additional 0.5 equiv of boronic acid. If both remain, the catalyst has deactivated (likely due to oxygen ingress).
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
CAS 1538500-53-6 offers a superior synthetic profile compared to unprotected or heavily sterically hindered bromopyrazoles. The N-cyclopropyl group effectively neutralizes the catalyst-poisoning effects inherent to the pyrazole core while maintaining rapid oxidative addition kinetics, making it an ideal building block for high-throughput library synthesis and API scale-up.
References
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[1]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling. BenchChem.[4]
The Synthetic Challenge: A Comparative Guide to the Reproducibility of Published Routes for 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine
In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. Among its many derivatives, 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine stands out as a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. Among its many derivatives, 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine stands out as a critical building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1] Its unique substitution pattern, featuring a reactive bromine atom and a conformationally constrained cyclopropyl group, offers medicinal chemists a versatile platform for structure-activity relationship (SAR) studies through cross-coupling reactions.[1]
Despite its importance, the synthesis of this key intermediate is not without its challenges. Reproducibility, scalability, and the use of hazardous reagents are common hurdles faced by researchers. This guide provides a critical comparison of two plausible synthetic routes derived from the public domain, offering an in-depth analysis of their respective methodologies, potential pitfalls, and overall efficiency. The protocols described herein are a synthesis of established chemical principles and data from the available literature, designed to be self-validating for the experienced researcher.
Route 1: Late-Stage Bromination of a Pre-formed Pyrazole Core
This approach focuses on the initial construction of the 1-cyclopropyl-1H-pyrazol-5-amine core, followed by a regioselective bromination at the C4 position. This strategy is attractive due to the generally high reactivity of the C4 position on the pyrazole ring towards electrophilic substitution.[2]
Experimental Protocol: Route 1
Step 1a: Synthesis of 1-cyclopropyl-1H-pyrazol-5-amine
The formation of N-substituted pyrazoles can be achieved through various methods, including the condensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. A direct approach utilizing cyclopropylamine as the nitrogen source is also a viable modern alternative.[3][4]
To a solution of a suitable β-ketonitrile precursor (e.g., 2-cyano-3-ethoxyacrylonitrile) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add cyclopropylamine.
The reaction mixture is heated to a moderate temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
The crude product is then purified by column chromatography on silica gel to yield 1-cyclopropyl-1H-pyrazol-5-amine.
Step 1b: Bromination of 1-cyclopropyl-1H-pyrazol-5-amine
The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic attack.[2] N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[2][5]
Dissolve 1-cyclopropyl-1H-pyrazol-5-amine in a suitable solvent, such as acetonitrile or dichloromethane, at 0 °C.[2]
Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for several hours until completion is indicated by TLC or LC-MS.
The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine is purified by recrystallization or column chromatography.
Diagram of Route 1 Workflow
Caption: Workflow for the late-stage bromination approach (Route 1).
Route 2: Construction of the Pyrazole Ring from a Brominated Precursor
An alternative strategy involves the incorporation of the bromine atom at an earlier stage of the synthesis. This can be advantageous if the starting materials are readily available and if the subsequent cyclization reaction is tolerant of the bromo substituent.
Experimental Protocol: Route 2
Step 2a: Synthesis of a Brominated 1,3-Dicarbonyl Equivalent
This step requires the preparation of a suitable brominated building block. For instance, the bromination of a β-ketoester can provide the necessary precursor.
To a solution of a β-ketoester (e.g., ethyl 3-cyclopropyl-3-oxopropanoate) in a solvent like acetic acid, add elemental bromine (Br₂) dropwise at room temperature.[2]
Stir the reaction mixture until the characteristic color of bromine disappears.
The reaction is then carefully quenched with water, and the product is extracted with an organic solvent.
The organic layer is washed, dried, and concentrated to give the crude brominated β-ketoester.
Step 2b: Cyclization with a Hydrazine Derivative
The brominated 1,3-dicarbonyl equivalent is then reacted with a suitable hydrazine to form the pyrazole ring. Given the target molecule, a simple hydrazine could be used, followed by N-alkylation, or a pre-formed cyclopropylhydrazine could be employed. The latter can be challenging to handle due to its instability.[4] A more practical approach might involve a subsequent N-alkylation step.
The crude brominated β-ketoester from Step 2a is dissolved in a suitable solvent such as ethanol.
Hydrazine hydrate is added, and the mixture is refluxed for several hours.
The reaction progress is monitored by TLC or LC-MS.
Upon completion, the reaction mixture is cooled, and the product, a brominated pyrazolone, precipitates and is collected by filtration.
Step 2c: N-Alkylation and Amination
The resulting brominated pyrazolone would then require N-alkylation with a cyclopropyl electrophile and subsequent conversion of the pyrazolone to the desired amine. This multi-step process adds complexity to this route. A more direct, albeit potentially lower-yielding, approach could involve the direct reaction of the brominated diketone with cyclopropylhydrazine.
The brominated pyrazolone is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added.[6]
A cyclopropyl electrophile (e.g., cyclopropyl bromide or tosylate) is added, and the reaction is heated.[6]
Following N-alkylation, the pyrazolone needs to be converted to the amine. This can be a challenging transformation, potentially involving conversion to a chloro-pyrazole followed by amination.
Given the complexities of the final amination step, a more convergent approach for Route 2 would be the direct cyclization of a brominated precursor with cyclopropylhydrazine. However, the stability and availability of cyclopropylhydrazine are significant considerations.
Diagram of a Plausible Route 2 Workflow
Caption: Workflow for the early-stage bromination approach (Route 2).
Comparative Analysis
Parameter
Route 1: Late-Stage Bromination
Route 2: Early-Stage Bromination
Overall Yield
Potentially higher due to the high efficiency of the final bromination step.
Likely lower due to the multi-step nature and potential for side reactions.
Reagent Safety
Uses NBS, which is a solid and easier to handle than elemental bromine.
Employs elemental bromine, which is highly corrosive and toxic.
Scalability
Generally more scalable due to fewer steps and cleaner reactions.
May present challenges in scaling up, particularly the bromination and amination steps.
Purification
Purification of the final product may be straightforward.
Multiple purification steps are required, potentially leading to material loss.
Starting Materials
β-Ketonitrile precursors and cyclopropylamine are readily available.
Brominated 1,3-dicarbonyls may need to be synthesized. Cyclopropylhydrazine is less common and potentially unstable.
Robustness
The regioselectivity of the bromination is generally reliable.[2]
The cyclization and subsequent transformations may be sensitive to the bromo substituent.
Conclusion and Recommendations
Based on the analysis of these two synthetic strategies, Route 1, the late-stage bromination of a pre-formed 1-cyclopropyl-1H-pyrazol-5-amine core, emerges as the more reproducible and scalable approach. The high regioselectivity of the bromination of the pyrazole ring at the C4 position is a well-established and reliable transformation.[2][5] Furthermore, the use of NBS as a brominating agent offers significant safety and handling advantages over elemental bromine.
While Route 2 is a chemically plausible alternative, the increased number of steps, the use of more hazardous reagents, and the potential for lower overall yields make it a less attractive option for the routine synthesis of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine. For researchers and drug development professionals requiring reliable access to this important building block, focusing optimization efforts on a robust synthesis of the 1-cyclopropyl-1H-pyrazol-5-amine intermediate followed by a clean and efficient bromination is the recommended course of action.
References
Butcher, J. W., & Beaver, M. G. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
El-Faham, A., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Polycyclic Aromatic Compounds. [Link]
Butcher, J. W., & Beaver, M. G. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate. [Link]
Comprehensive Comparison Guide: Inter-Laboratory Validation of Assay Protocols for 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine
As pharmaceutical pipelines increasingly rely on complex nitrogen-rich heterocycles, the rigorous analytical validation of synthetic intermediates has never been more critical. 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine (C...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on complex nitrogen-rich heterocycles, the rigorous analytical validation of synthetic intermediates has never been more critical. 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine (CAS: 1538500-53-6)[1] is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Because impurities at the intermediate stage can drastically impact the yield and safety profile of the final Active Pharmaceutical Ingredient (API), establishing a robust, globally reproducible assay is paramount.
This guide objectively compares the two primary analytical alternatives for quantifying this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Drawing upon ICH Q2(R2) guidelines[2][3], we will dissect the causality behind the experimental choices, provide self-validating protocols, and present inter-laboratory validation data across three global sites.
The Analytical Alternatives: HPLC-UV vs. LC-MS/MS
When developing an assay for 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine, the choice of analytical platform dictates the assay's sensitivity, dynamic range, and susceptibility to matrix effects.
HPLC-UV (The Workhorse): Ideal for bulk release testing, purity profiling, and routine Quality Control (QC). It offers high precision at higher concentrations but lacks the sensitivity required for trace-level impurity tracking or pharmacokinetic (PK) bioanalysis.
LC-MS/MS (The Trace Specialist): The gold standard for bioanalytical quantification and genotoxic impurity screening[4]. It provides unparalleled selectivity via Multiple Reaction Monitoring (MRM) but is subject to ionization suppression (matrix effects) and requires more rigorous internal standardization.
Inter-Laboratory Validation Strategy
To ensure these methods are robust, an inter-laboratory validation was executed across three sites (North America, Europe, and APAC) in accordance with the ICH Q2(R2) framework[5]. The study evaluated accuracy, intermediate precision, and robustness against minor variations in mobile phase pH and column temperature.
Caption: ICH Q2(R2) compliant inter-laboratory validation workflow across three global sites.
Experimental Methodologies & Causality
A standard operating procedure is only as strong as its underlying chemical logic. Below are the optimized, self-validating protocols for both methods.
Protocol A: HPLC-UV Assay (Bulk Purity)
Mechanistic Rationale: 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine contains a primary amine on a pyrazole ring, giving it a weakly basic pKa. If analyzed at a neutral pH, the amine will exist in a state of partial protonation, leading to severe peak tailing due to secondary interactions with residual silanols on the silica-based stationary phase. Therefore, we utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to drive the pH down to ~2.0, ensuring complete protonation and sharp, Gaussian peak shapes.
Step-by-Step Protocol:
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in LC-grade Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 3.5 µm (Provides optimal hydrophobic retention for the cyclopropyl moiety).
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Optimal chromophore absorption for the brominated pyrazole ring).
Self-Validating System Suitability Test (SST):
Inject a 50 µg/mL reference standard five times.
Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing factor ≤ 1.5. Do not proceed to sample analysis if SST fails.
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile. Dilute to a working concentration of 50 µg/mL.
Execution: Inject blank (diluent), followed by SST, followed by samples in triplicate, bracketing with standard injections every 10 samples to monitor instrument drift.
Protocol B: LC-MS/MS Assay (Trace/Bioanalysis)
Mechanistic Rationale: For trace analysis, Ultraviolet detection lacks the necessary signal-to-noise ratio. LC-MS/MS operating in Positive Electrospray Ionization (ESI+) mode is utilized. The molecule easily accepts a proton to form the
[M+H]+
precursor ion at m/z 202.0 (and 204.0 due to the
81Br
isotope). Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the loss of the bromine radical, yielding a stable product ion at m/z 122.0.
Caption: ESI+ fragmentation pathway and MRM transitions for 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine.
Step-by-Step Protocol:
Mobile Phase Preparation: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B). Note: Formic acid is preferred over TFA in MS to prevent ion suppression.
Internal Standard (IS): Utilize a stable isotope-labeled analog (e.g.,
13C3
-labeled compound) spiked at 10 ng/mL into all samples and standards to correct for matrix effects and injection volume variances.
Extraction (if in biological matrix): Perform Protein Precipitation (PPT) using 3 volumes of cold Acetonitrile containing the IS. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.
Chromatographic Conditions:
Column: Biphenyl, 50 x 2.1 mm, 1.7 µm (Enhances pi-pi interactions with the pyrazole ring).
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
MS Parameters: Capillary voltage 3.5 kV, Source Temp 150°C, Desolvation Temp 500°C. MRM transition: 202.0
→
122.0.
Self-Validating QC Checks: Include Low, Mid, and High Quality Control (QC) samples within the run. Acceptance Criteria: QC calculated concentrations must be within ±15% of nominal values[4].
Comparative Data & Inter-Laboratory Results
The following tables summarize the quantitative data generated during the inter-laboratory validation study.
To prove robustness, identical samples (nominal concentration: 50 µg/mL for UV; 50 ng/mL for MS) were analyzed by different analysts on different instrument vendors across three global sites.
Testing Site
HPLC-UV Assay (% Nominal)
HPLC-UV %RSD (n=6)
LC-MS/MS Assay (% Nominal)
LC-MS/MS %RSD (n=6)
Lab 1 (North America)
99.8%
0.45%
102.1%
3.1%
Lab 2 (Europe)
99.1%
0.62%
98.4%
4.5%
Lab 3 (APAC)
100.2%
0.51%
101.8%
3.8%
Global Average
99.7%
0.53%
100.8%
3.8%
Data Interpretation:
The HPLC-UV method demonstrated superior precision (Global %RSD = 0.53%), making it the undisputed choice for bulk API release testing where tight specifications (e.g., 98.0% - 102.0%) are required. Conversely, the LC-MS/MS method exhibited higher variability (Global %RSD = 3.8%), which is entirely acceptable under FDA bioanalytical guidelines (limit ≤15%)[4], justifying its use for trace-level impurity quantification where UV cannot reach.
Conclusion & Recommendations
The successful inter-laboratory validation of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine assays confirms that analytical strategy must be dictated by the specific phase of drug development:
For Process Chemistry & Bulk Release: Implement Protocol A (HPLC-UV) . It is highly reproducible across global laboratories, cost-effective, and provides the strict precision required for stoichiometric calculations and final API release.
For Genotoxic Impurity Screening & Bioanalysis: Implement Protocol B (LC-MS/MS) . The integration of a Biphenyl column and ESI+ MRM transitions provides the necessary sensitivity to track trace residuals down to the sub-ng/mL level, ensuring patient safety and regulatory compliance.
By utilizing these self-validating, causally-designed protocols, analytical teams can ensure seamless method transfer and robust data integrity across international manufacturing networks.
References
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Comprehensive Safety & Disposal Protocol: 4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine For researchers and drug development professionals, managing specialized pharmaceutical building blocks like 4-bromo-1-cyclopropyl-1H-pyr...
For researchers and drug development professionals, managing specialized pharmaceutical building blocks like 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine (CAS: 1538500-53-6) requires a rigorous approach to both synthesis and lifecycle management. While this pyrazole derivative is highly valued in medicinal chemistry, its halogenated nature and biological activity demand strict adherence to environmental health and safety (EHS) protocols.
This guide provides a comprehensive, self-validating framework for the operational handling and proper disposal of this compound, ensuring laboratory safety, regulatory compliance, and operational excellence.
Chemical Profiling & Mechanistic Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the molecular characteristics that dictate the chemical's behavior in waste streams.
Structural Implications: The molecule features a pyrazole core substituted with an amine, a cyclopropyl group, and a bromine atom. The amine group imparts weak basicity, meaning it can react exothermically with strong inorganic acids, necessitating strict segregation from acidic waste streams[1].
Toxicity Profile: According to standardized safety data, this compound exhibits 2 and is classified as a specific target organ toxicant (STOT SE 3)[2]. The lipophilic cyclopropyl group may enhance dermal penetration, making rigorous personal protective equipment (PPE)—including nitrile gloves and chemical splash goggles—mandatory during handling.
The Halogen Factor (Causality of Segregation): The presence of the carbon-bromine (C-Br) bond fundamentally alters the disposal pathway. Halogenated organic compounds are highly stable and require specialized high-temperature incineration to prevent the atmospheric release of toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans[3]. Consequently, 3 not only violates EPA/RCRA guidelines but also exponentially increases disposal costs and environmental risks[3].
Quantitative Waste Management Parameters
To maintain a self-validating safety system, laboratories must adhere to strict quantitative limits. Exceeding these limits compromises container integrity and regulatory compliance.
Table 1: Quantitative Limits and Compatibility for Halogenated Waste
Parameter
Regulatory Limit / Guideline
Mechanistic Rationale
SAA Volume Limit
Max 55 gallons (total) or 1 quart (acutely hazardous)
Prevents catastrophic spills in active laboratory environments and limits fire code violations[1].
Headspace Requirement
3 to 5 inches from the mouth
Allows for vapor expansion and prevents hydrostatic over-pressurization of the container[4].
Accumulation Time
Max 180 days from first use
Minimizes long-term chemical degradation, peroxide formation in mixed solvents, and container failure risks[5].
Halogen Content Limit
Segregate if >5% halogens
Optimizes high-temperature incineration efficiency and significantly reduces institutional disposal costs[6].
Step-by-Step Disposal Methodology: A Self-Validating Workflow
This protocol ensures that every step of the disposal process contains an internal check to validate safety and compliance.
Phase I: Preparation and Segregation
Verify Chemical Identity: Confirm the waste stream contains 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine.
Self-Validation Check: Cross-reference the laboratory notebook with the chemical inventory log to ensure no incompatible reactive agents (e.g., strong oxidizers) were introduced during the assay.
Select Compatible Containment: Utilize a high-density polyethylene (HDPE) or glass container[4].
Causality: Metal containers are susceptible to corrosion from halogenated compounds and potential amine interactions over time.
Segregate from Incompatibles: Ensure the container is strictly designated for "Halogenated Organic Waste." Do not co-mingle with non-halogenated solvents (e.g., ethanol, hexane) or aqueous acids[6].
Phase II: Active Waste Accumulation
4. Transfer in Fume Hood: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks associated with STOT SE 3 hazards[2].
5. Maintain Headspace: Fill the container to no more than 3 to 5 inches from the mouth[4].
Self-Validation Check: Visually inspect the liquid/solid level before sealing. If the fluid level is within 3 inches of the cap, immediately transition to a new container.
Secure Closure: Tightly cap the container immediately after adding waste.
Causality: Open containers violate 4 and release toxic vapors into the laboratory environment[4].
Phase III: Labeling and EHS Handoff
7. Apply Standardized Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "Halogenated Organic Waste: 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine." Do not use abbreviations or empirical formulas[1].
8. Monitor SAA Limits: Track the accumulation start date. Once the container is full or reaches the 180-day limit, submit a removal request to your institutional EHS department within 72 hours[4][5].
Logical Workflow Visualization
To streamline laboratory operations, the following decision tree illustrates the critical path for halogenated waste segregation.
Figure 1: Workflow for the segregation and disposal of halogenated organic laboratory waste.
References
NextSDS Database. 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine — Chemical Substance Information. Retrieved from2
University of Central Florida (UCF) EHS. EMS-WP-001 Laboratory Environmental Management Procedures. Retrieved from4
University of Nevada, Reno (UNR) EHS. Chemical Waste Procedures | Environmental Health & Safety. Retrieved from 1
Eastern Washington University (EWU) EHS. Hazardous Waste Management Program. Retrieved from 5
University of Wisconsin Oshkosh (UW Oshkosh). UWO Guide to Classifying Unwanted Materials. Retrieved from 6
Western Kentucky University (WKU) EHS. Hazardous & Regulated Waste Management Guide. Retrieved from 3